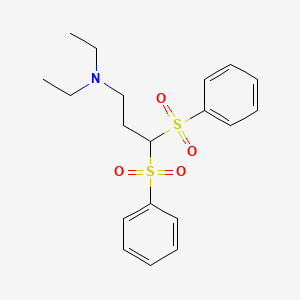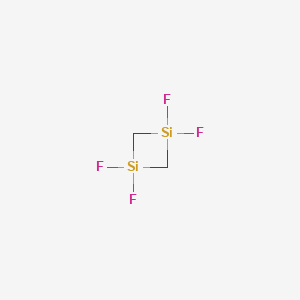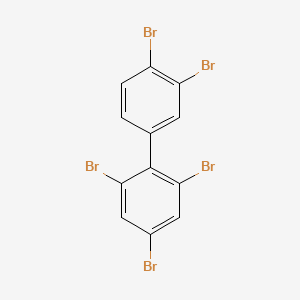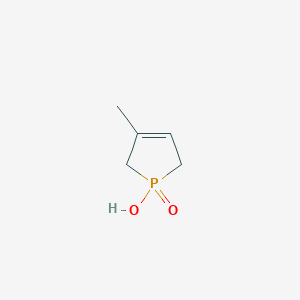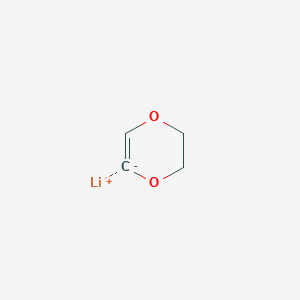
Lithium 5,6-dihydro-1,4-dioxin-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 5,6-dihydro-1,4-dioxin-2-ide is an organolithium compound with the molecular formula C4H5LiO2. It is a derivative of 1,4-dioxin, a heterocyclic compound containing oxygen atoms in its ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5,6-dihydro-1,4-dioxin-2-ide typically involves the reaction of 5,6-dihydro-1,4-dioxin with a lithium reagent. One common method is the deprotonation of 5,6-dihydro-1,4-dioxin using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent quality and yield. The compound is typically produced in batch reactors, and the product is purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
Lithium 5,6-dihydro-1,4-dioxin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted dioxin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides (R-X) or acyl chlorides (R-COCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dioxin derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
Lithium 5,6-dihydro-1,4-dioxin-2-ide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Lithium 5,6-dihydro-1,4-dioxin-2-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also interact with electrophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out .
類似化合物との比較
Similar Compounds
Lithium 5,6-dihydro-1,4-dithiin-2-ide: A sulfur analog of Lithium 5,6-dihydro-1,4-dioxin-2-ide, with similar reactivity but different electronic properties.
Lithium 1,3-dioxolane-2-ide: Another organolithium compound with a different ring structure, used in similar synthetic applications.
Uniqueness
This compound is unique due to its oxygen-containing ring structure, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the formation of oxygen-containing heterocycles and other complex molecules .
特性
CAS番号 |
83726-22-1 |
|---|---|
分子式 |
C4H5LiO2 |
分子量 |
92.0 g/mol |
InChI |
InChI=1S/C4H5O2.Li/c1-2-6-4-3-5-1;/h1H,3-4H2;/q-1;+1 |
InChIキー |
KNCSMXKYNYVDSY-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1CO[C-]=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

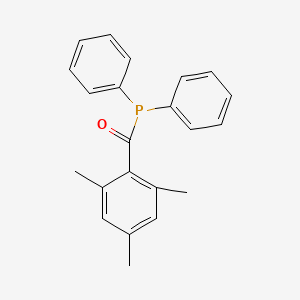
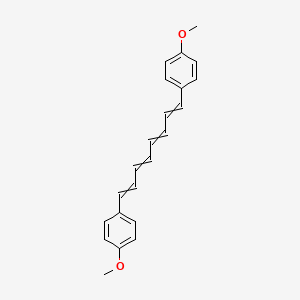
methanone](/img/structure/B14424648.png)
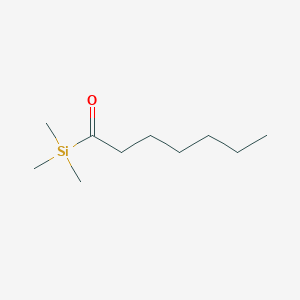
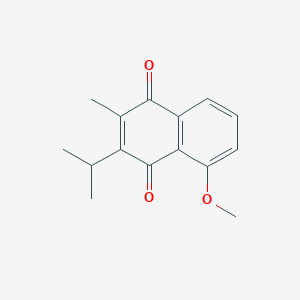
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
